Cas no 1448071-73-5 (2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide)

2-(2-Fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide is a fluorinated indole-derived acetamide compound with potential applications in medicinal chemistry and pharmacological research. Its structure combines a fluorophenoxy moiety with a hydroxyethylindole group, offering unique electronic and steric properties that may enhance binding affinity to biological targets. The presence of the fluorine atom can improve metabolic stability and lipophilicity, while the indole core contributes to interactions with receptor sites. This compound is of interest for its potential as a synthetic intermediate or bioactive molecule in the development of therapeutics targeting neurological or inflammatory pathways. Its well-defined structure allows for precise modifications to optimize physicochemical and pharmacokinetic properties.
2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide structure
1448071-73-5 structure
Product Name:2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide
CAS No:1448071-73-5
MF:C19H19FN2O3
MW:342.364168405533
CID:6428734
PubChem ID:71788664
Update Time:2025-10-28

2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide
    • 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide
    • AKOS024538173
    • F6200-3061
    • 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide
    • 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide
    • 1448071-73-5
    • Inchi: 1S/C19H19FN2O3/c1-22-11-14(13-6-2-4-8-16(13)22)17(23)10-21-19(24)12-25-18-9-5-3-7-15(18)20/h2-9,11,17,23H,10,12H2,1H3,(H,21,24)
    • InChI Key: WKBPEKDCNNRJAJ-UHFFFAOYSA-N
    • SMILES: C(NCC(O)C1C2=C(N(C)C=1)C=CC=C2)(=O)COC1=CC=CC=C1F

Computed Properties

  • Exact Mass: 342.13797063g/mol
  • Monoisotopic Mass: 342.13797063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63.5Ų

2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide Pricemore >>

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2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide Related Literature

Additional information on 2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide

Introduction to Compound with CAS No. 1448071-73-5 and Product Name: 2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide

The compound identified by the CAS number 1448071-73-5 and the product name 2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The structural composition of this compound includes a fluorophenoxyl group, a hydroxyethylacetamide moiety, and an indole derivative, each contributing to its unique chemical properties and biological activities.

Recent research in the domain of chemical biology has highlighted the importance of fluorinated aromatic compounds in enhancing the pharmacological efficacy of drug candidates. The presence of the fluorophenoxyl group in this molecule is particularly noteworthy, as fluorine atoms are known to influence metabolic stability, binding affinity, and overall bioavailability. Studies have demonstrated that fluorine substitution can lead to improved pharmacokinetic profiles, making such compounds attractive for therapeutic applications.

The hydroxyethylacetamide part of the molecular structure suggests potential interactions with biological targets that involve hydroxyl and amide functionalities. This moiety is commonly found in many bioactive molecules and has been implicated in various pharmacological mechanisms. The role of hydroxyl groups in hydrogen bonding and their ability to modulate solubility make them crucial for drug design, enhancing both binding affinity and cellular uptake.

Moreover, the inclusion of an indole derivative in the molecular framework adds another layer of complexity and functionality. Indole-based compounds are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the indole ring in this compound may contribute to its unique interaction profile with biological targets, potentially making it a valuable scaffold for drug discovery.

In the context of contemporary pharmaceutical research, the synthesis and characterization of such complex molecules are essential for developing novel therapeutic agents. The combination of fluorine-containing aromatic rings, hydroxylated amides, and indole derivatives creates a multifaceted structure that could exhibit a range of biological activities. This compound represents a promising candidate for further investigation into its pharmacological potential.

Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like 2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide, facilitating their exploration in drug discovery programs. Techniques such as palladium-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and transition-metal-catalyzed transformations have been instrumental in constructing intricate molecular architectures. These methods allow chemists to precisely tailor molecular structures, enabling the creation of novel compounds with tailored biological properties.

The investigation of this compound also aligns with broader trends in medicinal chemistry aimed at developing next-generation therapeutics. The integration of computational chemistry and high-throughput screening techniques has accelerated the identification of bioactive molecules. By leveraging these tools, researchers can rapidly assess the potential of compounds like 1448071-73-5 in modulating disease-related pathways.

Additionally, the study of such molecules contributes to our understanding of structure-activity relationships (SAR), which is fundamental to rational drug design. SAR analysis helps elucidate how structural modifications influence biological activity, providing insights that guide the optimization process. The complex nature of 2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide offers a rich dataset for exploring these relationships, potentially leading to more effective therapeutic agents.

In conclusion, the compound with CAS number 1448071-73-5 and product name 2-(2-fluorophenoxy)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features, including the presence of a fluorophenoxyl group, a hydroxyethylacetamide moiety, and an indole derivative, make it a promising candidate for further investigation. As research continues to uncover new applications for complex molecular structures like this one, it is likely to play an important role in the development of novel therapeutic agents.

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